N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]-3-phenylfuran-2-carboxamide
Description
N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]-3-phenylfuran-2-carboxamide is a complex organic compound with a unique structure that combines elements of oxane, pyrrolidinone, and furan
Properties
IUPAC Name |
N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]-3-phenylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-19(18-16(9-13-26-18)14-4-2-1-3-5-14)21-17-6-10-22(20(17)24)15-7-11-25-12-8-15/h1-5,9,13,15,17H,6-8,10-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZTUWQGCFZZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1NC(=O)C2=C(C=CO2)C3=CC=CC=C3)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]-3-phenylfuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include oxane derivatives, pyrrolidinone, and phenylfuran carboxylic acid. The synthetic route may involve:
Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the pyrrolidinone ring: This step may involve the reaction of amines with cyclic anhydrides or other suitable reagents.
Coupling of the oxane and pyrrolidinone rings: This step often requires the use of coupling agents such as carbodiimides or phosphonium salts.
Attachment of the phenylfuran carboxamide group: This final step may involve amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]-3-phenylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or sulfonyl chlorides for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]-3-phenylfuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]-3-phenylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide
- N-[1-(oxan-4-yl)propan-2-yl]-5-pyridin-2-yl-1H-pyrazol-4-amine
Uniqueness
N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]-3-phenylfuran-2-carboxamide is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
